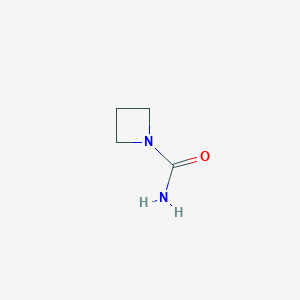

Azetidine-1-carboxamide

Description

Characteristics of the Azetidine (B1206935) Ring System

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a driving force for its reactivity, yet the ring is notably more stable than its three-membered counterpart, aziridine, which allows for easier handling and unique reactivity under specific conditions. rsc.orgrsc.org This inherent strain can, however, also lead to decomposition pathways not observed in larger ring systems. nih.gov

Structurally, the azetidine ring is a puckered, conformationally rigid structure. enamine.netresearchgate.net This rigidity is a desirable trait in drug design as it reduces the conformational flexibility of a molecule, which can lead to a higher affinity for its biological target. enamine.net The presence of the nitrogen atom within the four-membered ring also provides a site for synthetic modification and the potential to incorporate a basic nitrogen in target molecules. nih.gov

Prevalence in Complex Molecular Architectures

The azetidine moiety is a recurring motif in a diverse array of natural products and synthetic compounds with significant biological activities. nih.govrsc.orgresearchgate.net Its incorporation into larger, more complex molecular architectures has been a key strategy in the development of therapeutic agents. nih.gov

Historically, the first natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, was isolated in 1955 and acts as a proline receptor antagonist. medwinpublishers.comnih.gov This discovery paved the way for the synthesis of various other azetidine derivatives. medwinpublishers.com The azetidine core is found in a range of natural products, including mugineic acids, which are involved in iron transport in plants, and penaresidins. wikipedia.org

In the realm of synthetic chemistry, the azetidine scaffold is a component of several marketed drugs and clinical candidates. nih.gov Notable examples include the antihypertensive drug Azelnidipine, the anticancer agent Cobimetinib, and the anticoagulant Ximelagatran. rsc.org The unique properties of the azetidine ring, such as its ability to act as a rigid scaffold and its influence on physicochemical properties, have made it an attractive component in the design of molecules targeting a wide range of biological targets. enamine.netnih.gov The development of novel synthetic methods has further expanded the accessibility and application of azetidine-containing compounds in medicinal chemistry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXOUGHWLCBJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Contemporary Relevance of Azetidine 1 Carboxamide As a Research Target

Azetidine Ring Formation Strategies Relevant to Carboxamide Derivatives

The synthesis of functionalized azetidines is a significant area of research due to their presence in medicinally important molecules. researchgate.net Established methods often involve intramolecular cyclization of precursors like 1,3-amino alcohols and 1,3-haloamines, or intermolecular cycloadditions. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of the azetidine core. These methods typically involve the formation of a carbon-nitrogen bond within a single molecule to construct the four-membered ring.

Base-promoted intramolecular cyclization is a common strategy for forming the azetidine ring. researchgate.net This approach often utilizes precursors such as γ-haloamines or their equivalents. For instance, the cyclization of haloamides under basic conditions has been successfully employed. beilstein-journals.org A notable example is the base-promoted cyclization of optically pure N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives, which provides a diastereoselective and enantioselective route to valuable 1,3,4-trisubstituted 4-carboxy β-lactam derivatives. acs.org

| Precursor Type | Base | Outcome | Reference |

| γ-Haloamines | Varies | Azetidine ring formation | researchgate.net |

| Chloroamides | Base | Tetrahydroisoquinolines after N-methylation | beilstein-journals.org |

| N-(2-chloro)propionyl amino acid derivatives | Base | Diastereo- and enantioselective β-lactams | acs.org |

A powerful and modular approach to constructing azetidines involves the homologation of boronic esters driven by strain-release. acs.orgnih.govorganic-chemistry.orgthieme-connect.com This methodology exploits the high ring strain of azabicyclo[1.1.0]butane. acs.orgnih.gov The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped by a boronic ester. Subsequent N-protonation of the resulting boronate complex triggers a 1,2-migration, cleaving the central C–N bond and relieving the ring strain to form the azetidine ring. acs.orgnih.gov This method is versatile, applicable to a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl), and proceeds with complete stereospecificity. acs.orgnih.gov The resulting azetidinyl boronic esters can be further functionalized. acs.orgnih.gov

| Key Reactant | Key Intermediate | Driving Force | Key Features | Reference |

| Azabicyclo[1.1.0]butane | Azabicyclo[1.1.0]butyl lithium | Ring strain release | Modular, stereospecific, wide substrate scope | acs.orgnih.gov |

The intramolecular cyclization of 1,3-amino alcohols and 1,3-halogenated amines is a fundamental and widely used method for synthesizing the azetidine ring. researchgate.netnih.gov The hydroxyl or halogen group serves as a leaving group, which is displaced by the amine nucleophile to close the four-membered ring.

One efficient method involves the use of N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl group of amino alcohols, which facilitates the cyclization. nih.govorganic-chemistry.orgacs.org This approach is advantageous as it avoids toxic reagents and is compatible with a variety of functional groups. nih.govorganic-chemistry.orgacs.org The required amino alcohols can be synthesized via methods like the proline-catalyzed Mannich reaction. nih.govacs.org This CDI-mediated cyclization has been successfully applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines. nih.govacs.org

In addition to amino alcohols, the cyclization of halogenated amines, where a halogen atom acts as the leaving group, is a common strategy. frontiersin.org Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This catalytic system is effective even in the presence of acid-sensitive and Lewis basic functional groups. frontiersin.orgnih.gov

| Precursor | Reagent/Catalyst | Key Features | Reference |

| 1,3-Amino alcohols | N,N'-Carbonyldiimidazole (CDI) | Mild conditions, avoids toxic reagents | nih.govorganic-chemistry.orgacs.org |

| cis-3,4-Epoxy amines | La(OTf)₃ | High yields, regioselective, tolerates functional groups | frontiersin.orgnih.gov |

| Halogenated Amines | Base | Fundamental approach to azetidine synthesis | frontiersin.org |

The formation of a β-lactam (azetidin-2-one) ring, a key structural feature in many biologically active compounds, can be achieved through various lactamization pathways. mdpi.com These methods often involve the cyclization of β-amino acid derivatives. vulcanchem.com For example, (2S)-N-Benzoyl-2-azetidinecarboxylic acid can be converted into derivatives of (5R)-1-azabicycloheptane through a process that includes lactamization of 3-((2R)-azetidine)propanoic acid. researchgate.net

Cycloaddition Reactions in Azetidine-1-carboxamide Synthesis

Cycloaddition reactions provide a powerful and direct route to the azetidine ring system, often with high stereocontrol. mdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

The [2+2] cycloaddition is a particularly important strategy for synthesizing azetidines and their derivatives, including β-lactams. mdpi.comnih.govresearchgate.net A classic example is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam. mdpi.com Ketenes can be generated in situ from acyl chlorides and trapped by imines to yield azetidinones. mdpi.com This method is frequently used to create hybrid molecules containing the β-lactam ring. mdpi.com

Photochemical [2+2] cycloadditions, often referred to as aza Paternò–Büchi reactions, represent another significant approach. researchgate.netresearchgate.netnih.govrsc.orgnottingham.ac.ukdurham.ac.uk In these reactions, an excited-state imine undergoes cycloaddition with an alkene to form an azetidine. researchgate.netrsc.org The use of visible light photocatalysis has enabled the development of milder and more versatile protocols. researchgate.netresearchgate.net For instance, visible-light-mediated aza Paternò–Büchi reactions have been used for the scalable synthesis of azetidines with diverse regio- and stereochemistry. nih.gov These photochemical methods can be conducted in flow reactors, allowing for improved scalability and efficiency. nottingham.ac.ukdurham.ac.uk

| Cycloaddition Type | Reactants | Key Features | Reference |

| Staudinger [2+2] Cycloaddition | Ketene + Imine | Forms β-lactams (azetidinones) | mdpi.com |

| Photochemical [2+2] Cycloaddition (Aza Paternò–Büchi) | Excited-state Imine + Alkene | Direct route to functionalized azetidines, can be photocatalytic | researchgate.netresearchgate.netnih.govrsc.orgnottingham.ac.ukdurham.ac.uk |

| [3+1] Cycloaddition | Azomethine ylide + Isocyanide | Synthesis of azetidine derivatives | rsc.org |

[2+2] Cycloadditions (e.g., Ketene-Imine Cycloadditions)

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings, including azetidines. A prominent example is the Staudinger ketene-imine cycloaddition, which has been a cornerstone for the synthesis of β-lactams (2-azetidinones) since its discovery in 1907. mdpi.com This reaction involves the in-situ generation of a ketene, often from an acyl chloride and a tertiary amine, which then undergoes a cycloaddition with an imine. mdpi.comresearchgate.net The stereoselectivity of the Staudinger synthesis can be complex and is influenced by various factors, including the electronic effects of substituents and reaction conditions. mdpi.comrsc.org

Recent advancements have focused on expanding the scope and controlling the stereochemistry of this reaction. For instance, the use of chiral auxiliaries or catalysts allows for the enantioselective synthesis of β-lactams. mdpi.com The reaction has also been adapted for the synthesis of hybrid molecules containing the β-lactam ring fused to other bioactive heterocycles. mdpi.com A notable variation involves the use of oxalyl chloride for ketene generation at room temperature, which has been shown to reverse the diastereoselectivity of spiro-β-lactam formation compared to classical high-temperature methods. rsc.org

The versatility of the ketene-imine cycloaddition is demonstrated by the wide array of substituents that can be incorporated into the azetidine ring. researchgate.net Ketenes generated from various acyl chlorides, including those with alkoxy, aryloxy, and acetoxy groups, have been successfully employed. mdpi.com

| Reactants | Product | Key Features |

| Ketene and Imine | β-Lactam (2-Azetidinone) | Versatile for substituted azetidinones. mdpi.comresearchgate.net |

| Acyl Chloride and Imine (in presence of a base) | β-Lactam (2-Azetidinone) | In-situ ketene generation. mdpi.comresearchgate.net |

| Substituted Acetic Acids and Schiff Bases (with oxalyl chloride) | Spiro[azetidine-2,3′-indoline]-2′,4-diones | Reversal of diastereoselectivity at room temperature. rsc.org |

Aza-Paternò-Büchi Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgnih.govnih.gov This reaction is typically induced by UV light, which excites the imine to a reactive state that subsequently undergoes cycloaddition with the alkene. nih.gov However, challenges such as the competing E/Z isomerization of imines have limited its application, leading to a focus on cyclic imines to prevent this side reaction. nih.gov

Recent developments have aimed to overcome these limitations. Visible-light-mediated aza-Paternò-Büchi reactions have emerged as a powerful alternative, utilizing photocatalysts to enable the reaction under milder conditions. mit.eduacs.org These methods have expanded the scope to include acyclic imine equivalents like oximes and sulfonylimines. mit.eduacs.org For instance, matching the frontier molecular orbital energies of alkenes with those of acyclic oximes allows for successful cycloaddition through triplet energy transfer catalysis. mit.edu

Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, providing a stereoselective and atom-economic synthesis of functionalized azetidines. acs.orgacs.org These reactions are induced by photoredox-catalyzed aerobic oxidation of amines to generate the imine in situ. acs.orgacs.org

| Reaction Type | Reactants | Product | Key Features |

| Intermolecular Photocycloaddition | Imine and Alkene | Azetidine | Direct synthesis of functionalized azetidines. rsc.orgnih.govnih.gov |

| Visible-Light-Mediated Photocycloaddition | Acyclic Oxime and Alkene | Azetidine | Overcomes limitations of UV-light-induced reactions. mit.edu |

| Visible-Light-Mediated Photocycloaddition | Acyclic Sulfonylimine and Alkene | 2,2-Disubstituted Monocyclic Azetidine | Access to previously inaccessible azetidines. acs.org |

| Photocatalytic Dehydrogenative Cycloaddition | Amine and Alkene | Azetidine | Stereoselective and atom-economic. acs.orgacs.org |

Advanced Approaches to Substituted Azetidine Ring Systems

Ring Contraction Methodologies

Ring contraction of larger heterocyclic systems provides an alternative and effective strategy for the synthesis of substituted azetidines. acs.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This method allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine structure. organic-chemistry.org The reaction proceeds under mild conditions using potassium carbonate. organic-chemistry.org

Another approach involves the palladium-catalyzed ring contraction of vinyl-substituted cyclic compounds. The mechanism is proposed to proceed through the formation of a π-allyl palladium complex, followed by nucleophilic attack of the nitrogen atom to form the azetidine ring. acs.org

| Starting Material | Reagents | Product | Key Features |

| α-bromo N-sulfonylpyrrolidinones | Nucleophiles (alcohols, phenols, anilines), K2CO3 | α-carbonylated N-sulfonylazetidines | One-pot, robust, and accommodates various nucleophiles. organic-chemistry.org |

| Vinyl-substituted cyclic compounds | Palladium catalyst | Azetidines | Proceeds via a π-allyl palladium complex. acs.org |

Aminolysis of Epoxides

The intramolecular aminolysis of epoxides is a valuable method for constructing the azetidine ring, particularly for synthesizing azetidines with adjacent functional groups that can be further elaborated. nih.govfrontiersin.org This reaction involves the nucleophilic attack of an amine on an epoxide within the same molecule, leading to cyclization.

A significant advancement in this area is the use of lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, as catalysts. nih.govfrontiersin.orgnih.govelsevierpure.com This catalytic system has been shown to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgnih.govelsevierpure.com A key advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgnih.govelsevierpure.com The catalyst facilitates the C3-selective intramolecular aminolysis, leading to the desired azetidine product. nih.govfrontiersin.org

| Substrate | Catalyst | Product | Key Features |

| cis-3,4-Epoxy amines | La(OTf)₃ | Azetidines | High yields, regioselective, tolerates various functional groups. nih.govfrontiersin.orgnih.govelsevierpure.com |

| cis-3,4-Epoxy sulfonamide | - | Azetidine with adjacent carbonyl group | Provides a scaffold for further functionalization. frontiersin.org |

| trans-3,4-Epoxy amine | - | Azetidine | Transannular aminolysis. frontiersin.org |

Functional Group Integration and Modification for Carboxamide Moiety

Carboxamide Formation Reactions

Once the azetidine ring is synthesized, the final step in producing azetidine-1-carboxamide is the formation of the carboxamide bond. This is typically achieved through standard amide bond formation reactions.

A common method involves the reaction of a 1-unsubstituted or N-protected azetidine with an isocyanate. google.com Alternatively, the reaction can be carried out by coupling the azetidine with a suitable carboxylic acid or its activated derivative. ontosight.ai Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are often employed to facilitate this transformation. vulcanchem.com The synthesis of azetidine-1-carbonyl chloride, which can then react with an amine, is another viable route. vulcanchem.com

| Azetidine Precursor | Reagent | Coupling Agent (if applicable) | Product |

| 3-Phenoxyazetidine | Isocyanate | - | N-substituted-3-phenoxy-1-azetidinecarboxamide. google.com |

| Azetidine | Carboxylic acid | HATU, EDCI | Azetidine-1-carboxamide derivative. ontosight.aivulcanchem.com |

| Azetidine-1-carbonyl chloride | Amine | - | Azetidine-1-carboxamide derivative. vulcanchem.com |

Derivatization from Precursor Azetidines

Complex azetidine-1-carboxamide derivatives are often constructed from pre-existing azetidine rings that already bear specific substituents. These methods focus on modifying the carbon framework (peripheral substituents) or the nitrogen atom prior to the final carboxamide formation.

Modifying the carbon atoms of the azetidine ring allows for the introduction of diverse functional groups and stereocenters, which are crucial for tuning the molecule's properties.

A variety of methods have been developed to achieve this:

Friedel-Crafts Reaction : 3,3-Diarylazetidines can be prepared in high yields from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation of aromatic compounds. nih.gov

Anionic Ring Closure : Diversely substituted N-aryl-2-cyanoazetidines can be synthesized from β-amino alcohols. organic-chemistry.org This sequence involves installing a cyano group at the C2 position. organic-chemistry.org

Strain-Release Synthesis : A modern approach uses the strain-release of azabicyclo[1.1.0]butanes (ABBs) to introduce substituents at the C3 position, enabling the synthesis of N1/C3-functionalized azetidines. rsc.orgacs.org

C-H Activation : Palladium(II)-catalyzed γ-C–H amination of cyclic alkyl amines provides a route to highly substituted azetidines, demonstrating tolerance for a range of functional groups that can be incorporated into the ring structure. cam.ac.ukrsc.org

| Methodology | Precursor Type | Installed Substituent(s) | Position(s) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | N-Cbz-3-azetidinol | Aryl groups | C3, C3 | nih.gov |

| Anionic Ring Closure | β-Amino alcohol | Cyano group | C2 | organic-chemistry.org |

| Strain-Release Driven Functionalization | Azabicyclo[1.1.0]butane | Various nucleophiles | C3 | acs.org |

| Pd-Catalyzed C-H Amination | Cyclic alkyl amine | Various functional groups | Ring Carbons | cam.ac.ukrsc.org |

The functional group on the azetidine nitrogen plays a critical role in directing reactivity and can be a handle for further modifications. The use of protecting groups is a common strategy in the multi-step synthesis of complex azetidines.

Key N-functionalization strategies include:

N-Cbz Protection : The N-carboxybenzyl (Cbz) group is not only a protecting group but can be crucial for enhancing the reactivity of the azetidine ring in certain reactions, such as the Friedel-Crafts alkylation to form 3,3-diarylazetidines. nih.gov

N-Arylation : Copper-catalyzed N-arylation of β-amino alcohols is a key step in a sequence to prepare N-aryl-2-cyanoazetidines, demonstrating a robust method for installing an aryl group on the nitrogen. organic-chemistry.org

N-Fmoc Protection : In solid-phase peptide synthesis, the N-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used. nih.gov Its removal unmasks the nitrogen, allowing for subsequent coupling with acyl chlorides, sulfonyl chlorides, or isocyanates to build diverse structures. nih.gov

Chiral Auxiliaries : Chiral tert-butanesulfinamides can be used for the stereoselective preparation of C2-substituted azetidines. nih.gov The sulfinamide group acts as a chiral director and a protecting group, which can be efficiently cleaved to yield the free NH-azetidine, ready for further derivatization. nih.gov

| N-Functional Group | Purpose | Synthetic Context | Reference |

|---|---|---|---|

| Carboxybenzyl (Cbz) | Protecting group / Activating group | Synthesis of 3,3-diarylazetidines | nih.gov |

| Aryl group | Permanent substituent | Synthesis of N-aryl-2-cyanoazetidines | organic-chemistry.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | Protecting group for solid-phase synthesis | Synthesis of azetidine-containing peptides | nih.gov |

| tert-Butanesulfinamide | Chiral auxiliary / Protecting group | Enantioenriched synthesis of C2-substituted azetidines | nih.gov |

Chemical Reactivity and Transformation Pathways of Azetidine 1 Carboxamide

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The reactivity of azetidines, including azetidine-1-carboxamide, is largely dictated by the considerable strain within the four-membered ring. rsc.orgresearchwithrutgers.comrsc.org This inherent strain makes the molecule susceptible to reactions that relieve this tension, while still being stable enough for practical handling, unlike the more reactive aziridines. rsc.orgresearchwithrutgers.comrsc.org

The ring strain energy of azetidine is a critical factor in its chemical reactivity. rsc.orgresearchwithrutgers.com Theoretical calculations and experimental data provide insight into the magnitude of this strain.

The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org

This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). rsc.org

This intermediate strain energy allows for controlled reactivity, where reactions can be initiated under specific conditions to functionalize the molecule. rsc.orgresearchwithrutgers.comrsc.org

A comparison of the ring strain energies of various small nitrogen-containing heterocycles highlights the unique position of azetidine:

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

The presence of substituents on the azetidine ring can influence the ring strain energy. For instance, theoretical studies using density functional theory (DFT) have shown that a difluoroamino (NF2) group attached to the nitrogen atom of the azetidine ring can decrease the strain energy. nih.gov

The significant ring strain in azetidine-1-carboxamide has profound implications for its chemical transformations, particularly those involving the cleavage of the strained C-N or C-C bonds. rsc.orgresearchwithrutgers.com This strain-release principle is a driving force for many of the reactions that azetidine scaffolds undergo.

Bond Cleavage: The strained bonds within the azetidine ring are susceptible to cleavage under various conditions. rsc.org This can be initiated by nucleophiles, electrophiles, or through thermal and photochemical methods. rsc.orgmdpi.com The regioselectivity of bond cleavage is often influenced by the substituents on the ring. magtech.com.cn For example, in nucleophilic ring-opening reactions, the attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn

Rearrangements: The relief of ring strain can also drive rearrangement reactions. rsc.org One notable example is the Stevens rearrangement, which can lead to ring-expanded products. magtech.com.cn These rearrangements often proceed through intermediate ylides and can be influenced by catalysts and reaction conditions. nih.gov

Theoretical studies on a model azetidine derivative have shown that upon photo-oxidation, the azetidine ring can open through a two-step process involving the cleavage of a C-C and a C-N bond. mdpi.com The addition of an electron to the ring in photoreduction weakens a C-C bond, significantly lowering the activation energy for its cleavage. mdpi.com

Ring-Opening and Ring-Expansion Reactions of Azetidine-1-carboxamide Scaffolds

The strained nature of the azetidine ring makes it a prime candidate for ring-opening and ring-expansion reactions, providing pathways to a variety of functionalized acyclic amines and larger heterocyclic systems. rsc.orgrsc.orgrsc.org

Azetidine-1-carboxamide and related structures can undergo nucleophilic ring-opening, a process often facilitated by activating the nitrogen atom, for instance, through the formation of an azetidinium ion. rsc.orgresearchgate.netnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Regioselectivity: The site of nucleophilic attack is generally governed by electronic and steric factors. magtech.com.cn In many cases, nucleophiles attack the carbon atom adjacent to the nitrogen that bears a substituent capable of stabilizing a developing positive charge, such as an aryl or unsaturated group. magtech.com.cn This is due to the electronic effect of the substituent. magtech.com.cn However, bulky or highly reactive nucleophiles may preferentially attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn

Intramolecular vs. Intermolecular: Both intermolecular and intramolecular nucleophilic ring-opening reactions are known. In intramolecular reactions, a nucleophilic group within the same molecule attacks the azetidine ring, leading to the formation of a new ring system. The outcome of these reactions is often dictated by the length and nature of the tether connecting the nucleophile to the azetidine ring, with five- and six-membered ring formations being common. magtech.com.cn

Stereoselectivity: Nucleophilic ring-opening reactions of azetidinium ions often proceed with a high degree of stereoselectivity, typically through an SN2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. nih.gov

A variety of nucleophiles can participate in these reactions, including halides, amines, thiols, and carbanions. rsc.orgresearchgate.net

Ring expansion reactions provide a valuable method for converting azetidine scaffolds into larger, often more stable, heterocyclic systems like pyrrolidines, piperidines, and azepanes. rsc.orgrsc.org

One-Carbon Ring Expansion: A common strategy for ring expansion involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst, such as copper. nih.gov This process can lead to the formation of a pyrrolidine ring through a rsc.orgnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.gov

Lewis Acid-Mediated Ring Expansion: Lewis acids can promote the ring expansion of azetidines. For example, the reaction of donor-acceptor cyclopropanes with an iminoiodinane in the presence of a magnesium Lewis acid can lead to the formation of substituted azetidines via a nucleophilic ring-opening of the cyclopropane (B1198618) followed by ring closure to the azetidine. thieme-connect.com

Acid-Promoted Ring Expansion: Acid-promoted ring expansion of 2,2-disubstituted azetidines has been shown to yield 1,3-oxazinan-2-ones through N-C bond cleavage. rsc.org

Mechanistic investigations, including DFT calculations and isotopic labeling experiments, have been crucial in elucidating the pathways of these ring expansion reactions. researchgate.net For instance, the ring expansion of azetidines with α-diazo pyrazoamides has been shown to proceed through a formal rsc.orgnih.gov-sigmatropic rearrangement of an ammonium ylide intermediate. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the Azetidine and Carboxamide Moieties

Functionalization of the azetidine-1-carboxamide scaffold can be achieved through electrophilic and nucleophilic substitution reactions on both the azetidine ring and the carboxamide group.

On the Azetidine Ring:

α-Lithiation and Electrophilic Trapping: The protons on the carbon atoms adjacent to the nitrogen (α-protons) can be abstracted by a strong base, such as butyllithium, to form a lithiated intermediate. ox.ac.ukuni-muenchen.de This nucleophilic species can then react with a variety of electrophiles to introduce substituents at the α-position. The N-substituent on the azetidine ring plays a crucial role in directing this lithiation. Electron-withdrawing groups on the nitrogen, such as a thiopivaloyl group, can facilitate efficient α-lithiation. ox.ac.uk

C-H Functionalization: Direct C(sp³)–H functionalization of the azetidine ring is an emerging area. rsc.org For example, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org

On the Carboxamide Moiety:

Nucleophilic Substitution: The carboxamide group itself can be subject to chemical transformations. For instance, the carbonyl group can be reduced to form the corresponding amine. evitachem.com

Reactions on Substituents: If the carboxamide nitrogen is substituted, for example, with a phenyl group, this aromatic ring can undergo electrophilic aromatic substitution reactions. evitachem.com

The reactivity of the azetidine ring and the carboxamide group are interconnected. The nature of the substituent on the carboxamide nitrogen can influence the reactivity of the azetidine ring, and vice versa.

Substitution at Heteroatoms

The azetidine-1-carboxamide scaffold possesses two nitrogen heteroatoms: the secondary amine within the azetidine ring and the nitrogen of the primary carboxamide group. The ring nitrogen is generally more basic and nucleophilic, making it the primary site for substitution reactions such as alkylation and acylation. mdpi.com

Alkylation and Acylation: The nitrogen atom of the azetidine ring can be readily functionalized. For instance, in the synthesis of related azetidine derivatives, the ring nitrogen is shown to be selectively methylated using reactive alkylating agents like methyl triflate. mdpi.com This selectivity arises from the higher basicity of the azetidine nitrogen compared to the amide nitrogen. mdpi.com Similarly, acylation reactions can occur at this position. The reaction of 1-substituted 3-azetidinols with reagents like p-nitrobenzoyl chloride in pyridine (B92270) leads to the formation of the corresponding 3-nitrobenzoates, demonstrating acylation on the ring substituent, while tosylation can lead to either the desired tosylate or ring-cleavage products depending on the N-substituent. oup.com Acylation on the azetidine nitrogen can also be a strategic step to activate the ring for subsequent nucleophilic ring-opening reactions. mdpi.com

The following table summarizes representative substitution reactions at the nitrogen heteroatom of azetidine derivatives.

| Starting Material Class | Reagent | Reaction Type | Product Class | Citation |

| Azetidine-fused 1,4-benzodiazepines | Methyl triflate | N-Alkylation (Methylation) | Quaternary ammonium triflates | mdpi.com |

| Azetidine-fused 1,4-benzodiazepines | Methyl chloroformate | N-Acylation | N-methoxycarbonyl azetidinium derivative | mdpi.com |

| 1-Cyclohexyl-3-azetidinol | p-Nitrobenzoyl chloride | O-Acylation | 1-Cyclohexyl-3-azetidinol 3-nitrobenzoate | oup.com |

| 1-t-Butyl-3-azetidinol | p-Toluenesulfonyl chloride | O-Sulfonylation | 1-t-Butylazetidinyl-3 tosylate | oup.com |

Reactions at Aromatic or Aliphatic Substituents

The functionalization of azetidine-1-carboxamide derivatives can also be achieved by targeting substituents on the azetidine ring or the carboxamide nitrogen.

Reactions on Aromatic Substituents: Aromatic rings attached to the azetidine core can undergo typical aromatic substitution reactions. For example, a 3-(4-chlorophenyl)azetidine-1-carboxamide (B6246678) derivative can participate in nucleophilic aromatic substitution reactions at the chlorophenyl group, enabling further molecular diversification. evitachem.com Conversely, derivatives containing electron-rich heterocyclic substituents like thiophene (B33073) are susceptible to electrophilic substitution. rsc.org

Reactions on Aliphatic Substituents: Aliphatic groups can also be chemically modified. In one study, a pyridine ring attached to an azetidine derivative was reduced to the corresponding piperidine via hydrogenation with H2/Pd in methanol. chemrxiv.org Furthermore, a hydroxymethyl group on the azetidine ring can be oxidized to form a carboxylic acid.

The table below illustrates reactions occurring at substituents of azetidine derivatives.

| Derivative Example | Substituent | Reagent/Condition | Reaction Type | Product Functionality | Citation |

| 3-(4-Chlorophenyl)azetidine-1-carboxamide | 4-Chlorophenyl | Nucleophile | Nucleophilic Aromatic Substitution | Further functionalized phenyl group | evitachem.com |

| 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide | Thiophene | Electrophile | Electrophilic Aromatic Substitution | Substituted thiophene ring | rsc.org |

| Azetidine derivative with pyridine substituent | Pyridine | H₂/Pd, Methanol | Hydrogenation | Piperidine ring | chemrxiv.org |

| 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide | Hydroxymethyl | Oxidizing Agent | Oxidation | Carboxylic acid |

Redox Chemistry of Azetidine-1-carboxamide and its Derivatives

The redox chemistry of azetidine-1-carboxamide involves both the azetidine ring and the carboxamide functional group. Oxidation can occur at the ring nitrogen or substituents, while reduction typically targets the carboxamide carbonyl.

Oxidation Pathways

Oxidation of azetidine derivatives can lead to various products depending on the substrate and the oxidizing agent used. The nitrogen atom of the azetidine ring can be oxidized to an N-oxide. For instance, N-benzylazetidine-2-carboxylic acid was successfully oxidized with m-chloroperoxybenzoic acid (MCPBA) to yield a stable N-oxide. Under certain conditions, the azetidine ring itself may be oxidized to form more complex heterocyclic structures, potentially using strong oxidizing agents like potassium permanganate (B83412). evitachem.com

Substituents on the ring are also common sites for oxidation. A furan (B31954) moiety attached to the ring can undergo mild oxidative cleavage with a ruthenium catalyst to yield a carboxylic acid. acs.org Similarly, a thiophene substituent can be oxidized to a sulfoxide (B87167) or sulfone. rsc.org

| Substrate | Reagent | Reaction | Product | Citation |

| N-benzylazetidine-2-carboxylic acid | m-CPBA | N-Oxidation | N-oxide derivative | |

| 3-(4-Chlorophenyl)azetidine-1-carboxamide | Potassium permanganate | Ring Oxidation | Complex heterocycles | evitachem.com |

| Azetidine with 2-furyl substituent | RuCl₃/NaIO₄ | Oxidative Cleavage | Azetidine-carboxylic acid | acs.org |

| Azetidine with thiophene substituent | Oxidizing agent | S-Oxidation | Thiophene sulfoxide/sulfone | rsc.org |

| N-tosyl-2-alkylideneazetidines | Ozone (O₃) | C=C Cleavage/Oxidation | β-lactams (azetidin-2-ones) | organic-chemistry.org |

Reduction Reactions

Reduction reactions of azetidine-1-carboxamide derivatives primarily focus on the carboxamide group. The carbonyl of the carboxamide can be reduced to an amine, effectively converting the azetidine-1-carboxamide into a 1-(aminomethyl)azetidine. evitachem.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). acs.orgwikipedia.org The reduction of the related azetidin-2-ones (β-lactams) to azetidines is a widely used synthetic method, often employing LiAlH₄, diborane, or alanes. acs.org

In derivatives, other functional groups can also be reduced. For example, an azido (B1232118) group on the ring can be reduced to an amine using catalytic hydrogenation (10% Pd/C). rsc.org

| Substrate Class | Functional Group | Reagent | Product Class | Citation |

| Azetidine-1-carboxamide derivatives | Carboxamide | Lithium aluminum hydride (LiAlH₄) | 1-(Aminomethyl)azetidine derivatives | evitachem.com |

| Azetidin-2-ones (β-Lactams) | Amide (ring carbonyl) | LiAlH₄, Diborane | Azetidines | acs.org |

| 3-Azidoazetidine derivatives | Azide | 10% Pd/C, H₂ | 3-Aminoazetidine derivatives | rsc.org |

Theoretical studies suggest that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle, a process of interest in modeling DNA repair mechanisms. nih.govmdpi.comresearchgate.net

Hydrolytic Stability and Pathways of the Carboxamide Linkage

The hydrolytic stability of azetidine-1-carboxamide is a critical parameter, with potential cleavage occurring at either the carboxamide linkage or the strained azetidine ring itself.

Acid-Catalyzed Hydrolysis

Under acidic conditions, azetidine-1-carboxamide and its derivatives can undergo hydrolysis. Studies on related structures show that the reaction can proceed via multiple pathways. The primary reaction is the hydrolysis of the amide bond to yield azetidine and carbamic acid (which subsequently decomposes). However, a competing pathway involves the acid-catalyzed ring-opening of the strained azetidine heterocycle to produce γ-amino alcohols. vulcanchem.com

For some azetidin-2-one (B1220530) derivatives, the mechanism of acid-catalyzed hydrolysis involves a pre-equilibrium protonation, likely at the β-lactam nitrogen, followed by a rate-limiting cleavage of the alkyl C-O bond, which preserves the ring structure. nih.gov While this applies to an ester on a β-lactam, it highlights that ring integrity can be maintained under certain hydrolytic conditions. The azetidine ring itself is noted to be susceptible to hydrolysis at pH < 3.

Forced degradation studies on complex azetidine-containing molecules confirm that amide bond hydrolysis is a major degradation pathway. rsc.org These studies also revealed a second mechanism where the azetidine ring is activated through the formation of an azetidinium ion, which can then undergo ring-opening. rsc.org The specific pathway—amide hydrolysis versus ring-opening—is influenced by the substitution pattern and the reaction conditions.

Base-Promoted Hydrolysis

The hydrolysis of azetidine-1-carboxamide under basic conditions involves the cleavage of the amide bond external to the four-membered ring. Research into the base-catalyzed hydrolysis of N-acyl azetidines reveals specific reactivity patterns influenced by the strained nature of the azetidine ring.

Studies comparing the hydrolysis rates of cyclic amides have shown that N-aroyl azetidine amides hydrolyze more rapidly than the corresponding N-aroyl pyrrolidine amides under basic conditions. mdpi.com This increased reactivity is attributed to the inherent ring strain of the azetidine scaffold. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the azetidine carboxylate and an amine. mdpi.com

Importantly, under these conditions, the integrity of the azetidine ring is maintained. Monitoring of the hydrolysis process has not detected the formation of ring-opened products, indicating that the acyl-nitrogen bond cleavage is the exclusive pathway. mdpi.com The expected products of the base-promoted hydrolysis of azetidine-1-carboxamide are therefore azetidine and a carbonate or carbamic acid salt, depending on the precise reaction conditions.

The general trend for the rate of base-catalyzed hydrolysis in cyclic amides follows the order shown in the table below.

Table 1: Relative Reactivity of Cyclic Amides in Base-Catalyzed Hydrolysis

| Compound Class | Relative Reaction Rate | Reference |

|---|---|---|

| Azetidine Amides | Fastest | mdpi.com |

| Pyrrolidine Amides | Intermediate | mdpi.com |

| Unsubstituted Bicyclic Amides | Slow | mdpi.com |

Derivatization and Functionalization Strategies for Azetidine-1-carboxamide

The structure of azetidine-1-carboxamide offers two primary sites for derivatization: the external carboxamide group and the nitrogen atom of the azetidine ring. rsc.orgevitachem.com The reactivity of the strained four-membered ring and the versatility of the amide moiety allow for a range of functionalization strategies, which are crucial in medicinal chemistry for modifying the compound's physicochemical properties and biological activity. acs.orgmdpi.comnih.gov

Amide Bond Modifications

The external carboxamide group of azetidine-1-carboxamide can undergo several chemical transformations typical of primary amides. These modifications allow for the introduction of diverse functionalities.

One potential modification is the reduction of the carbonyl group. Using appropriate reducing agents, the carboxamide can be converted to the corresponding amine, yielding 1-(aminomethyl)azetidine. evitachem.com This transformation converts the planar amide into a more flexible and basic amino group, which can significantly alter the molecule's interaction with biological targets.

Furthermore, the amide nitrogen can be a site for substitution, although this often requires initial protection and activation steps. While direct alkylation or arylation on the primary amide can be challenging, a common synthetic approach is to build the substituted amide from the azetidine amine. For instance, N-substituted azetidine-1-carboxamides are readily synthesized by reacting azetidine with the appropriate isocyanate or by coupling with a carboxylic acid. acs.org This highlights the importance of the amide functional group as a key handle for derivatization in the development of new chemical entities. rsc.org

Table 2: Potential Amide Bond Modifications for Azetidine-1-carboxamide

| Reaction Type | Reagents (Example) | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(Aminomethyl)azetidine | evitachem.com |

Conjugation with Other Functional Groups

Late-stage functionalization and conjugation of molecules containing an azetidine ring are often achieved by targeting the ring's nitrogen atom. This approach is particularly valuable in the synthesis of complex molecules like peptide-drug conjugates or tagged probes for chemical biology. researchgate.net

Research on azetidine-containing macrocyclic peptides has demonstrated effective strategies for conjugation. researchgate.net One method involves the chemoselective deprotection of the azetidine nitrogen (for example, hydrogenolysis of a Cbz protecting group) followed by substitution. This allows the newly freed secondary amine to be functionalized via reactions such as acylation or sulfonylation, attaching new functional groups without degrading the strained ring. researchgate.net

Another powerful strategy is the use of click chemistry. An azetidine nitrogen can be functionalized with a handle suitable for bioorthogonal reactions. For example, a 2-propynyl carbamate (B1207046) (2-PC) group can be installed on the azetidine nitrogen. This alkyne-tagged azetidine can then be conjugated with azide-containing molecules, such as fluorescent dyes or biotin (B1667282) tags, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net

Additionally, direct alkylation of the azetidine nitrogen is a feasible pathway for derivatization. Studies on fused azetidine systems have shown that the azetidine nitrogen is more basic than an amide nitrogen within the same molecule, allowing for selective methylation using reagents like methyl triflate. mdpi.com This selective reactivity enables precise modification of the azetidine core.

Table 3: Strategies for Conjugation at the Azetidine Nitrogen

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Deprotection & Substitution | Removal of a protecting group (e.g., Cbz) from the azetidine nitrogen, followed by acylation or sulfonylation. | Attachment of various acyl or sulfonyl groups to a peptide macrocycle. | researchgate.net |

| Click Chemistry | Installation of a bioorthogonal handle (e.g., 2-propynyl carbamate) on the nitrogen, followed by a click reaction (e.g., CuAAC). | Conjugation with azide-tagged dyes (coumarin) or biotin. | researchgate.net |

| Selective N-Alkylation | Direct alkylation of the more basic azetidine nitrogen in the presence of other less basic nitrogens. | N-methylation of an azetidine-fused benzodiazepine (B76468) system. | mdpi.com |

Spectroscopic Data for Azetidine-1-carboxamide Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound Azetidine-1-carboxamide (CAS Number: 5661-52-9) could not be located. While the compound is listed by several chemical suppliers, indicating its synthesis and existence, the specific ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data required to fulfill the requested article outline are not published in the available resources.

The scientific literature contains extensive spectroscopic information for a wide variety of derivatives of azetidine-1-carboxamide. This includes compounds with substitutions on the azetidine ring or the carboxamide nitrogen. However, the spectral data for these derivatives would differ significantly from the parent, unsubstituted compound and therefore cannot be used to accurately describe Azetidine-1-carboxamide itself.

To generate a scientifically accurate article with the specified data tables and detailed research findings, access to the experimental spectra for Azetidine-1-carboxamide is essential. Without this primary data, it is not possible to provide the specific chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns as requested in the outline.

Therefore, the article on the "Advanced Spectroscopic and Structural Characterization of Azetidine-1-carboxamide" cannot be generated at this time.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization of Azetidine 1 Carboxamide

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds, including certain azetidine (B1206935) derivatives. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural identification and confirmation of molecular weight.

For azetidine-containing compounds, GC-MS analysis often involves derivatization to increase volatility. nih.gov A common workflow includes derivatization followed by separation on a specialized capillary column and analysis by the mass spectrometer in selected ion monitoring (SIM) mode for quantitative measurements. nih.gov While specific GC-MS studies detailing the fragmentation of the parent Azetidine-1-carboxamide are not extensively published, the analysis of related structures provides insight. For instance, GC-MS analysis of various bioactive compounds from environmental isolates has successfully identified azetidine derivatives like 1-(1,1-dimethylethyl)-3-methylazetidine, confirming its molecular formula (C8H17N) and weight (127 g/mol ). researchgate.net The data obtained from a GC-MS experiment are crucial for confirming the identity of synthesized compounds and detecting impurities.

Table 1: Representative GC-MS Analytical Data for an Azetidine Derivative

| Parameter | Description | Reference |

|---|---|---|

| Identified Compound | Azetidine, 1-(1,1-dimethylethyl)-3-methyl- | researchgate.net |

| Molecular Formula | C8H17N | researchgate.net |

| Molecular Weight | 127 g/mol | researchgate.net |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Application | Identification of bioactive compounds in extracts. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of azetidine carboxamides, particularly those that are less volatile or thermally sensitive. synhet.com This method separates compounds in a liquid mobile phase using a high-pressure column, after which the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique that generates charged molecular ions, typically protonated adducts ([M+H]+), with minimal fragmentation. nih.gov

In the development of novel STAT3 inhibitors, a series of (R)-azetidine-2-carboxamide analogues were consistently analyzed by LC-MS, using an Agilent Triple Quad 640 system, to confirm their identity and purity. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion, which allows for the unambiguous calculation of the elemental formula. nih.govnih.gov For example, HRMS analysis of tert-butyl 3-(3-(4-iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate yielded an observed [M+H]+ mass of 428.0470, which was within 5 ppm of the calculated mass of 428.0471 for the formula C16H19IN3O3+. nih.gov This high degree of accuracy is critical for confirming the structure of newly synthesized compounds.

Table 2: Example LC-MS Data for Azetidine Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ | Instrument | Reference |

|---|---|---|---|---|---|

| tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | C10H16N2O2 | Not specified | Not specified | LC-MS | semanticscholar.org |

| 4-(1-Benzhydrylazetidin-3-yl)morpholine | C20H24N2O | 309.1967 | 309.1968 | HRMS (ESI) | chemrxiv.org |

| N,N-diallyl-1-benzhydrylazetidin-3-amine | C22H26N2 | 319.2174 | 319.2171 | HRMS (ESI) | chemrxiv.org |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental to the synthesis and analysis of Azetidine-1-carboxamide, enabling reaction monitoring, purification of products, and assessment of final purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and widely used technique for monitoring the progress of chemical reactions involving azetidine derivatives. semanticscholar.org The method involves spotting a sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. google.commdpi.com For instance, the completion of a reaction to form 1-benzhydryl-3-methanesulphonyloxyazetidine was confirmed when TLC analysis on a silica gel plate with a mobile phase of 10% ethyl acetate (B1210297) in methylene (B1212753) chloride showed the disappearance of starting materials. google.com

The purity of synthesized azetidine compounds is also routinely checked by TLC. ijpjournal.com Visualization of the separated spots on the TLC plate is commonly achieved using UV light (254 nm), or by staining with developing agents like potassium permanganate (B83412) (KMnO4) or iodine vapor. semanticscholar.orgmdpi.comijpjournal.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase. In the synthesis of novel azetidines, an Rf value of 0.76 was reported for a 3-chloro-2-(pyrimidin-5-yl)azetidine-1-carboxamide derivative using a chloroform:methanol (9:1) solvent system. ijper.org

Table 3: Example TLC Parameters for Azetidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Visualization | Purpose | Reference |

|---|---|---|---|---|---|

| N-Diphenylmethyl-3-hydroxyazetidine derivative | Silica gel | 10% Ethyl acetate in Methylene chloride | Not specified | Reaction monitoring | google.com |

| 3-chloro-2-aryl-4-oxoazetidine-1-carboxamide | Silica gel G | Chloroform:Methanol (9:1) | UV lamp / I2 Vapor | Purity check, Rf determination | ijpjournal.comijper.org |

| Azetidine-3-carbonitrile derivative | SiliCycle SiliaPlates | Not specified | UV light, KMnO4, Iodine | Reaction monitoring | semanticscholar.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of Azetidine-1-carboxamide and its analogues. synhet.comgoogle.com It offers high resolution and sensitivity, making it the standard for determining the purity of final compounds. For instance, many commercial and research-grade azetidine derivatives are sold with purity certified to be ≥98.0% as determined by HPLC. sigmaaldrich.com

Reverse-phase HPLC is the most common mode used. In a study of azetidine-based inhibitors, purity was confirmed to be over 95% using a Cosmosil C18 column with a mobile phase of methanol/water (75/25 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm. nih.gov For chiral azetidine molecules, specialized chiral HPLC methods are employed to separate enantiomers. Chiralpak AD-H or OD-H columns with eluents such as hexane (B92381) and isopropanol (B130326) are effective for this purpose. nih.gov

More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC), which use smaller column particles, offer even greater sensitivity and faster analysis times. A UPLC method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column was developed for the quantification of the related azetidine-2-carboxylic acid, achieving a limit of detection (LOD) of 0.13 µg/mL and a limit of quantification (LOQ) of 0.39 µg/mL. tandfonline.com

Table 4: HPLC Conditions for Analysis of Azetidine Derivatives

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Cosmosil C18 (4.6 mm ID × 250 mm) | MeOH/H2O (75/25, v/v) | UV (254 nm) | Purity determination (>95%) | nih.gov |

| Chiral HPLC | Chiralpak AD-H or OD-H | Hexane and i-PrOH | UV (254 or 261 nm) | Separation of chiral molecules | nih.gov |

| UPLC | CORTECS HILIC | Not specified | PDA | Quantification (LOD: 0.13 µg/mL) | tandfonline.com |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. For example, the crystal structure of an N-acetylated azetidine carboxylic acid was successfully obtained and compared to its five- and six-membered ring homologs, revealing distinct conformational differences. nih.gov In another study, the structure of a complex azetidine N-oxide was determined by SC-XRD, which showed that the compound co-crystallized with a water molecule in a triclinic P-1 space group. mdpi.com The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases.

Table 5: Representative Crystallographic Data for an Azetidine Derivative

| Parameter | Value / Description | Reference |

|---|---|---|

| Compound | Benzyl 3-chloro-3-(4-chlorophenyl)azetidine-1-carbodithioate | uzh.ch |

| Formula | C16H14Cl2NS2 | uzh.ch |

| Formula Weight | 369.87 g/mol | uzh.ch |

| Crystal System | Monoclinic | uzh.ch |

| Space Group | P21/c | uzh.ch |

| Unit Cell Dimensions | a = 12.01 Å, b = 10.11 Å, c = 14.12 Å, β = 109.8° | uzh.ch |

| Application | Unambiguous determination of solid-state molecular structure. | uzh.ch |

Absolute Configuration Assignment

For chiral molecules, SC-XRD is the gold standard for assigning the absolute configuration of stereogenic centers. researchgate.net While routine diffraction experiments determine the relative arrangement of atoms, specialized data collection and analysis can reveal the true, or absolute, three-dimensional arrangement. This is particularly crucial in medicinal chemistry, where different enantiomers can have vastly different biological activities.

The determination of absolute configuration is often possible when the molecule contains an atom heavier than oxygen, which produces a sufficiently strong anomalous scattering signal. The Flack parameter is calculated during the structure refinement process to confidently determine the correct enantiomer. researchgate.net The utility of this method has been demonstrated for complex azetidine derivatives. In one study, the absolute configuration of a tetrasubstituted azetidine-2-carboxylic acid derivative, synthesized via an asymmetric catalytic reaction, was unambiguously established as (2S, 3R, 4S) by single-crystal X-ray analysis. nih.gov This assignment was critical for validating the stereochemical outcome of the newly developed synthetic methodology. In cases involving lighter atoms, the absolute configuration can be determined by co-crystallizing the molecule with a known chiral auxiliary. researchgate.net

Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of azetidine-1-carboxamide in the solid state is dictated by its crystal packing and the network of intermolecular interactions. While crystallographic data for the unsubstituted parent compound is not extensively detailed in public repositories, analysis of its derivatives within complex structures provides significant insight into its interaction patterns. The fundamental structural motifs—a strained four-membered azetidine ring and a hydrogen-bond-donating-and-accepting carboxamide group—govern its assembly.

The primary forces driving the crystal packing are expected to be strong intermolecular hydrogen bonds. The carboxamide group features both a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the azetidine nitrogen). This functionality allows for the formation of robust and directional hydrogen-bonding networks, often leading to well-ordered crystalline lattices. For instance, in related structures, amide-to-amide hydrogen bonds forming chains or dimeric motifs are common.

A pertinent example can be found in the crystal structure of a human phosphodiesterase 10 complexed with a ligand containing the azetidine-1-carboxamide moiety, namely 4-(azetidine-1-carbonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide. rcsb.org In this environment, the azetidine-1-carboxamide portion of the molecule establishes specific non-covalent interactions with the protein's active site residues. Although this represents interactions within a biological macromolecule rather than a pure crystal lattice of the small molecule, it effectively demonstrates the inherent bonding propensity of the functional group. The carbonyl oxygen of the azetidine-1-carboxamide acts as a hydrogen bond acceptor, a key interaction that stabilizes the ligand's binding pose.

Table 1: Crystallographic Data for a Representative Azetidine-Containing Compound (in complex) This table presents data for a complex containing an azetidine-1-carboxamide derivative, illustrating the typical resolution and parameters obtained from X-ray diffraction studies.

| Parameter | Value |

| PDB ID | 5SK6 rcsb.org |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.20 Å rcsb.org |

| R-Value Work | 0.188 rcsb.org |

| R-Value Free | 0.233 rcsb.org |

| Space Group | Not specified for ligand |

| Key Interaction | Hydrogen bond from ligand carbonyl oxygen rcsb.org |

Real-time Spectroscopic Monitoring of Azetidine-1-carboxamide Reactions

The study of reaction kinetics and mechanisms involving azetidine-1-carboxamide and its derivatives has been significantly advanced by real-time spectroscopic monitoring techniques. These methods allow for the in-situ observation of changes in reactant, intermediate, and product concentrations, providing a dynamic view of the transformation process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy are particularly powerful in this context.

A notable application of real-time monitoring can be seen in the development of fluorescent probes where an azetidine moiety is used to enhance photophysical properties. nih.gov In one study, a reversible reaction-based probe, "MitoRT," which incorporates an azetidine group on a coumarin (B35378) scaffold, was designed to monitor glutathione (B108866) (GSH) dynamics in real-time. nih.gov The reaction between the probe and GSH leads to a significant change in fluorescence emission, which can be tracked over time. The forward reaction kinetics were followed by monitoring the fluorescence changes, revealing a biphasic kinetic profile. This allowed for the determination of rate constants for the process. Such real-time data is crucial for understanding how quickly the probe responds to changes in analyte concentration. nih.gov

Table 2: Kinetic Data for the Reaction of an Azetidine-Containing Probe (MitoRT) with Glutathione (GSH) This table details the kinetic parameters obtained from real-time fluorescence spectroscopy, showcasing the type of quantitative data generated.

| Parameter | Value | Reference |

| Reactants | MitoRT (1 µM), GSH (5 mM) | nih.gov |

| Technique | Fluorescence Spectroscopy | nih.gov |

| Fast Rate Constant (kfast) | 0.51 s−1 | nih.gov |

| Slow Rate Constant (kslow) | 0.042 s−1 | nih.gov |

| Time to 90% Completion | 26.5 seconds | nih.gov |

Another powerful technique for real-time analysis is NMR spectroscopy. For example, real-time 1H NMR has been used to monitor the cationic ring-opening polymerization of azetidine monomers. utwente.nl This method allows for the direct observation of monomer consumption over time, providing precise data on reaction rates and polymerization kinetics. utwente.nl By integrating the signals corresponding to the monomer and the forming polymer at different time points, a detailed kinetic profile can be constructed. This approach could be readily adapted to study a variety of reactions involving azetidine-1-carboxamide, such as its synthesis or subsequent functionalization, by tracking the appearance of product signals and disappearance of reactant signals directly in the reaction vessel.

Computational and Theoretical Investigations of Azetidine 1 Carboxamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations offer a fundamental understanding of the molecular structure, bonding, and reactivity of azetidine-containing compounds. These methods are crucial for elucidating properties that can be challenging to measure experimentally.

The electronic structure of N-acyl azetidines, including azetidine-1-carboxamide, is significantly influenced by the interplay between the strained ring and the amide substituent. The nitrogen atom's lone pair is delocalized into the carbonyl group, resulting in a partial double bond character for the N-C(O) bond. This resonance affects the geometry and reactivity of the molecule.

Computational studies on related N-acyl azetidines reveal that the nitrogen atom is typically pyramidal, with the degree of pyramidalization depending on the nature of the acyl group and other substituents on the ring. researchgate.net The bonding in the azetidine (B1206935) ring itself is characterized by bent bonds, a consequence of the ring strain, which also influences the hybridization of the ring atoms.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding the molecule's reactivity. In a typical N-acyl azetidine, the Highest Occupied Molecular Orbital (HOMO) is often localized on the azetidine ring and the nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the carbonyl group of the carboxamide moiety. This distribution suggests that the ring nitrogen can act as a nucleophilic center, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Azetidine Derivative Data extrapolated from analogous computed systems.

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| Ionization Potential (Adiabatic) | 8.5 - 9.5 eV | DFT/M06-2X/6-31++G(d,p) | mdpi.com |

| Electron Affinity (Adiabatic) | -0.5 - 0.5 eV | DFT/M06-2X/6-31++G(d,p) | mdpi.com |

| Dipole Moment | 3.0 - 4.0 D | DFT/B3LYP/6-31G(d) | Inferred from related structures |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts, and IR and Raman vibrational frequencies. By calculating these parameters for different possible conformations or isomers, computational studies can aid in the structural elucidation of newly synthesized azetidine derivatives.

For instance, DFT calculations have been successfully used to compute the unscaled wavenumber for the C=N bond in complex azetidine derivatives, showing good agreement with experimental FT-IR data. mdpi.com Similar methodologies can be applied to predict the characteristic vibrational frequencies of azetidine-1-carboxamide, such as the C=O stretch of the carboxamide group and the various C-N and C-C stretching and bending modes of the azetidine ring.

Similarly, NMR chemical shifts can be predicted with reasonable accuracy. The chemical shifts of protons and carbons in the azetidine ring are sensitive to the ring's pucker and the orientation of the N-carboxamide group. Theoretical predictions can help to assign the signals in experimental spectra and provide insights into the molecule's conformational preferences in solution.

Table 2: Predicted Vibrational Frequencies for a Model N-Acyl Azetidine Illustrative data based on computational studies of related molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C=O Stretch (Amide I) | 1650 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1520 - 1550 | IR |

| C-N Stretch (Ring) | 1200 - 1250 | IR, Raman |

| Ring Puckering | 100 - 200 | Raman |

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving azetidines. Theoretical calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates and providing insights into reaction kinetics and thermodynamics.

For example, DFT studies have been employed to understand the ring-opening reactions of azetidine derivatives. In a study on the photo-oxidation and photoreduction of an azetidine derivative, calculations showed that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle, significantly lowering the activation energy barrier. mdpi.comcsic.es This has implications for understanding the stability and reactivity of azetidine-1-carboxamide under different redox conditions.

Furthermore, computational models have been used to explain the origins of stereoselectivity in reactions involving N-acyl azetidines. In the phosphoric acid-catalyzed desymmetrization of meso-N-acyl-azetidines, DFT calculations confirmed that the reaction proceeds through a bifunctional activation mechanism, where the catalyst interacts with both the azetidine nitrogen and the nucleophile. researchgate.net These studies highlight the crucial role of non-covalent interactions in controlling the stereochemical outcome.

Density Functional Theory (DFT) Studies on Azetidine-1-carboxamide Systems

DFT has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the conformational landscapes and intermolecular interactions of flexible molecules like azetidine-1-carboxamide.

The azetidine ring is not planar and can exist in a puckered conformation. The introduction of a substituent on the nitrogen atom, such as a carboxamide group, leads to additional conformational possibilities due to rotation around the N-C(O) bond. DFT calculations can be used to determine the relative energies of these different conformers and to identify the most stable geometries.

Table 3: Relative Energies of Hypothetical Conformers of Azetidine-1-carboxamide This is an illustrative table based on general principles of conformational analysis.

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | % Population (at 298 K) |

|---|---|---|---|

| A (Pseudo-equatorial C=O) | ~180° | 0.0 | ~70% |

| B (Pseudo-axial C=O) | ~0° | 1.0 | ~15% |

| C (Transition State for Rotation) | ~90° | 5.0 | <1% |

The behavior of azetidine-1-carboxamide in solution is influenced by its interactions with solvent molecules. DFT calculations, combined with continuum solvation models (like PCM or SMD) or explicit solvent molecules, can be used to study these effects. mdpi.comacs.org Solvation can influence conformational equilibria, reaction rates, and spectroscopic properties.

For a polar molecule like azetidine-1-carboxamide, which has hydrogen bond donor (N-H) and acceptor (C=O) sites, interactions with protic solvents like water or alcohols would be significant. Computational studies can quantify the strength of these hydrogen bonds and predict how they might alter the electronic structure and reactivity of the molecule. For instance, the stabilization of zwitterionic intermediates in polar solvents has been shown to change the mechanism of cycloaddition reactions that form azetidine rings from a concerted to a stepwise process. acs.org Similar effects could be at play in reactions involving azetidine-1-carboxamide.

Furthermore, understanding the intermolecular interactions between molecules of azetidine-1-carboxamide itself is important for predicting its solid-state structure and properties. DFT can be used to calculate the energies of different dimeric or clustered arrangements, identifying the most favorable hydrogen bonding networks.

Molecular Modeling and Dynamics Simulations of Azetidine-1-carboxamide and Its Derivatives

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. While specific molecular dynamics studies on Azetidine-1-carboxamide are not extensively documented in the reviewed literature, the principles of these techniques can be understood from studies on related azetidine derivatives. These simulations provide insights into the conformational flexibility, stability, and potential interactions of molecules.

Conformational Dynamics of Azetidine-1-carboxamide

The conformational landscape of azetidine-containing compounds is a key determinant of their biological activity. The four-membered azetidine ring is inherently strained, which influences its puckering and the spatial arrangement of its substituents. cancer.govnih.gov Computational studies, including ab initio and density functional theory (DFT) methods, have been employed to explore the conformational preferences of azetidine derivatives. nih.gov

Molecular dynamics (MD) simulations can further elucidate these dynamics over time. For example, a 20-nanosecond simulation of the proline analogue Aze in a biphasic water/cyclohexane system revealed its preferential positioning at the interface of the two layers, with a tendency to spend more time in the aqueous phase compared to proline. sharcnet.ca Such simulations on Azetidine-1-carboxamide would be invaluable in understanding its behavior in different environments and its potential to cross biological membranes. These simulations can track the fluctuations of the azetidine ring and the rotation of the carboxamide group, identifying the most stable conformations and the energy barriers between them.

Prediction of Molecular Interactions

Molecular modeling is instrumental in predicting how a molecule like Azetidine-1-carboxamide might interact with biological targets, such as proteins or nucleic acids. Docking studies, a common molecular modeling technique, can predict the binding mode and affinity of a ligand to a receptor's active site. For instance, in a study of azetidine derivatives as inhibitors of the hepatitis C virus NS3/4A serine protease, molecular modeling guided the design of the series, and the predictions were later confirmed by co-crystal structures. researchgate.net

Molecular dynamics simulations can complement docking studies by providing a dynamic view of the ligand-receptor complex. These simulations can assess the stability of the predicted binding pose over time and reveal subtle conformational changes in both the ligand and the protein upon binding. researchgate.net For example, MD simulations of new azetidin-2-one (B1220530) derivatives targeting the epidermal growth factor receptor (EGFR) were used to assess the stability and dynamics of their interactions over a 50-nanosecond timeframe. researchgate.net Such an approach for Azetidine-1-carboxamide would help in identifying key residues involved in its binding and in understanding the energetic contributions of different types of interactions (e.g., hydrogen bonds, van der Waals forces).

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Azetidine-1-carboxamide and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for Azetidine-1-carboxamide were not found in the reviewed literature, the methodologies applied to its derivatives provide a clear framework for how such models could be developed.

Development of Predictive Models for Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of Azetidine-1-carboxamide derivatives, these descriptors would be calculated for each analogue. The process typically involves:

Structural Drawing and Optimization: The 2D structures of the compounds are drawn and then optimized to their lowest energy 3D conformation using computational chemistry methods like Density Functional Theory (DFT). nih.govresearchgate.net

Descriptor Calculation: A wide range of descriptors can be calculated, falling into categories such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). nih.gov